西维斯特罗

描述

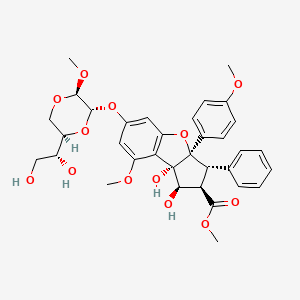

西维斯特罗是一种天然产物,属于黄酮类化合物家族,其特征在于具有环戊[b]苯并呋喃核心结构和一个独特的二氧杂环己烷醚侧链。 它主要存在于树木属Aglaia的树皮中,尤其是Aglaia silvestris和Aglaia foveolata 。 西维斯特罗因其对RNA解旋酶eIF4A的强效选择性抑制而引起广泛关注,这种抑制赋予了西维斯特罗广谱抗病毒活性和抗癌特性 .

科学研究应用

西维斯特罗在科学研究中有着广泛的应用,特别是在化学、生物、医学和工业领域。 在化学领域,西维斯特罗是研究RNA解旋酶抑制和翻译起始机制的宝贵工具 。 在生物学领域,它被用于研究eIF4A在各种细胞过程中的作用及其作为治疗靶点的潜力 .

在医学领域,西维斯特罗已显示出作为抗癌剂的潜力,对各种癌细胞系和动物模型表现出显着活性 。 它还具有广谱抗病毒活性,使其成为治疗由RNA病毒(如埃博拉病毒、寨卡病毒和冠状病毒)引起的疾病的潜在候选药物 。 在工业领域,西维斯特罗及其类似物正在被探索用于开发新的抗病毒和抗癌疗法 .

作用机制

准备方法

合成路线及反应条件: 西维斯特罗的合成相当复杂,涉及多个步骤。 一种已报道的方法包括通过全合成制备多克西维斯特罗,使用已建立的方案作为模板 。 合成路线通常涉及通过一系列氧化、还原和取代反应形成环戊[b]苯并呋喃核心并连接二氧杂环己烷醚侧链。

工业生产方法: 由于其合成的复杂性和从天然来源提取商业规模西维斯特罗的困难,工业生产主要集中在开发结构简化的类似物,例如CR-31-B 。 这些类似物保留了西维斯特罗的生物活性,同时更容易以更大的规模生产。

化学反应分析

反应类型: 西维斯特罗会经历各种化学反应,包括氧化、还原和取代反应。 这些反应对于西维斯特罗及其类似物的合成和修饰至关重要。

常用试剂和条件: 用于合成西维斯特罗的常用试剂包括用于形成环戊[b]苯并呋喃核心的氧化剂和用于连接二氧杂环己烷醚侧链的还原剂。 为了获得高产率和纯度,优化了温度、溶剂和催化剂等具体条件。

主要形成的产物: 从这些反应中形成的主要产物包括西维斯特罗本身及其结构简化的类似物,这些类似物旨在保留母体化合物的生物活性,同时更易于合成和工业规模生产 .

相似化合物的比较

生物活性

Silvestrol is a natural compound derived from the plant Aglaia foveolata, belonging to the rocaglate family. It has garnered significant attention due to its diverse biological activities, particularly its antiviral and anticancer properties. This article provides a comprehensive overview of the biological activity of silvestrol, focusing on its mechanisms of action, efficacy against various diseases, and safety profile based on recent studies.

Silvestrol primarily functions as an inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), which is crucial for the translation of mRNA in eukaryotic cells. By inhibiting eIF4A, silvestrol disrupts the cap-dependent translation processes utilized by many viruses and cancer cells, leading to reduced viral replication and tumor growth.

Antiviral Activity

Silvestrol exhibits broad-spectrum antiviral activity against several viruses, including coronaviruses and Ebola virus. Its mechanism involves inhibiting viral mRNA translation, which is essential for viral replication.

- Ebola Virus : Silvestrol demonstrated potent antiviral effects in human macrophages infected with the Ebola virus, significantly reducing viral load.

- Coronaviruses : In studies involving human embryonic lung fibroblast (MRC-5) cells, silvestrol inhibited cap-dependent viral mRNA translation with an effective concentration (EC50) of approximately 20 nM for poliovirus and 100 nM for rhinovirus A1 .

Anticancer Activity

Silvestrol has shown promising results in various cancer models by inducing apoptosis (programmed cell death) and inhibiting tumor cell proliferation.

- Mechanisms of Apoptosis : In LNCaP prostate cancer cells, silvestrol induced apoptosis characterized by increased TUNEL-positive cells and PARP cleavage. The compound caused mitochondrial dysfunction, leading to cytochrome c release into the cytoplasm .

- Glioblastoma : Research indicated that silvestrol effectively inhibited glioblastoma cell growth by blocking AKT/mTOR and ERK1/2 signaling pathways, promoting apoptosis in vitro .

Safety Profile

The safety profile of silvestrol has been evaluated through various assays assessing cytotoxicity and off-target effects.

- Cytotoxicity : Silvestrol exhibited a cell-type-dependent cytotoxic effect. For instance, it showed minimal effects on Caco-2 and HepG2 cells but significant anti-proliferative effects on HEK293T cells with a CC50 value of 29 nM in primary monocytes .

- Genotoxicity : Silvestrol was found to have no mutagenic potential and only minor genotoxic effects at higher concentrations (50 nM) during Ames tests .

- Bioavailability : Silvestrol demonstrated stability in liver microsomes with a half-life of approximately 11.6 hours, suggesting good bioavailability for therapeutic applications .

Table 1: Biological Activity of Silvestrol

| Activity Type | Virus/Cancer Type | EC50/CC50 Value | Mechanism of Action |

|---|---|---|---|

| Antiviral | Ebola Virus | 20 nM | Inhibition of eIF4A-dependent translation |

| Antiviral | Poliovirus | 20 nM | Inhibition of eIF4A-dependent translation |

| Antiviral | Rhinovirus A1 | 100 nM | Inhibition of eIF4A-dependent translation |

| Anticancer | LNCaP Cells | 30–120 nM | Induction of apoptosis |

| Anticancer | Glioblastoma Cells | Not specified | Inhibition of AKT/mTOR and ERK1/2 |

Case Study 1: Efficacy Against Ebola Virus

In vitro studies demonstrated that silvestrol effectively reduced viral replication in human macrophages infected with the Ebola virus. The compound's ability to inhibit eIF4A was crucial for its antiviral activity, showcasing its potential as a therapeutic agent against viral infections.

Case Study 2: Prostate Cancer Treatment

In a study involving LNCaP prostate cancer cells, treatment with silvestrol resulted in a significant increase in apoptotic markers. The findings suggest that silvestrol could be developed as a novel treatment option for prostate cancer through its apoptotic induction capabilities.

属性

IUPAC Name |

methyl (1R,2R,3S,3aR,8bS)-6-[[(2S,3R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38O13/c1-40-20-12-10-19(11-13-20)34-27(18-8-6-5-7-9-18)26(30(38)42-3)29(37)33(34,39)28-23(41-2)14-21(15-24(28)47-34)45-32-31(43-4)44-17-25(46-32)22(36)16-35/h5-15,22,25-27,29,31-32,35-37,39H,16-17H2,1-4H3/t22-,25-,26-,27-,29-,31-,32-,33+,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKXFVCXBFGBCD-QKDMMWSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(OC(CO1)C(CO)O)OC2=CC3=C(C(=C2)OC)C4(C(C(C(C4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H](O[C@H](CO1)[C@@H](CO)O)OC2=CC3=C(C(=C2)OC)[C@@]4([C@@H]([C@@H]([C@H]([C@@]4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601028120 | |

| Record name | Silvestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697235-38-4 | |

| Record name | (-)-Silvestrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697235-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silvestrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0697235384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silvestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SILVESTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK3Y3KN5BV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。